molecular formula C22H24Cl3N3O2S B5103523 N~1~-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide

N~1~-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide

Cat. No.: B5103523
M. Wt: 500.9 g/mol
InChI Key: DSQFHNSHJHQCOV-UHFFFAOYSA-N
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Description

N~1~-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthyl group substituted with dimethylamino groups, a trichloroethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide typically involves multiple steps. The initial step often includes the preparation of the naphthyl derivative with dimethylamino substitutions. This is followed by the introduction of the trichloroethyl group through a substitution reaction. Finally, the benzenesulfonamide moiety is attached via a sulfonation reaction. The reaction conditions generally require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include the same steps as the laboratory synthesis but optimized for scale, including the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving the naphthyl group.

    Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH) or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce less chlorinated derivatives.

Scientific Research Applications

N~1~-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N1-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trichloroethyl group may play a role in the compound’s reactivity, while the dimethylamino groups can influence its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl3N3O2S/c1-27(2)18-12-8-11-16-17(13-14-19(20(16)18)28(3)4)21(22(23,24)25)26-31(29,30)15-9-6-5-7-10-15/h5-14,21,26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQFHNSHJHQCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C(=C(C=C1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C3=CC=CC=C3)C=CC=C2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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